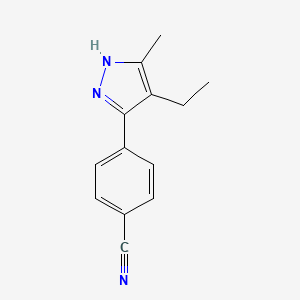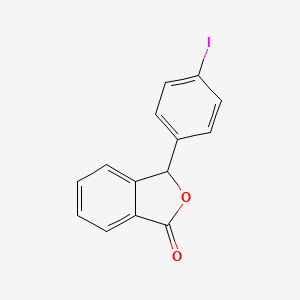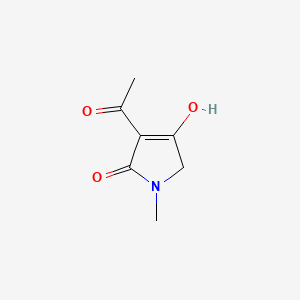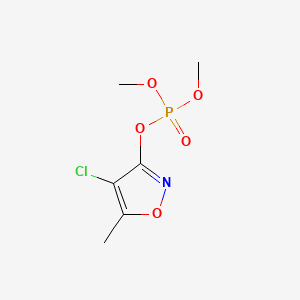
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzonitrile group attached to the pyrazole ring, which is further substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-ethyl-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile in the presence of a base such as sodium acetate . The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzonitrile ring, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light[][3].
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives[][3].
科学的研究の応用
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzonitrile
- 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzonitrile
- 4-(4-Nitrophenyl)-5-methyl-1H-pyrazol-3-yl)benzonitrile
Uniqueness
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-12-9(2)15-16-13(12)11-6-4-10(8-14)5-7-11/h4-7H,3H2,1-2H3,(H,15,16) |
InChIキー |
KJBRCDXQYJYNEP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1C2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)




![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)



![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
